Welcome to the BenchChem Online Store!
molecular formula C11H13BrO2 B3232975 4-Bromo-2,6-diethylbenzoic acid CAS No. 1349716-04-6

4-Bromo-2,6-diethylbenzoic acid

Cat. No. B3232975
M. Wt: 257.12 g/mol
InChI Key: XPAXESMAIOZLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09108936B2

Procedure details

A mixture of 4-bromo-2,6-diethyl-N-quinolin-8-yl-benzamide (2.9 g, 7.6 mmol) in 40% sulphuric acid (15 ml) is heated at 120° C. for 16 h. After completion, the reaction mixture is extracted with ether (2×100 ml) and the combined organic layers are dried over sodium sulfate and concentrated to obtain 4-bromo-2,6-diethyl-benzoic acid (1.1 g, 4.28 mmol, 56%).
Name
4-bromo-2,6-diethyl-N-quinolin-8-yl-benzamide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:20]=[C:19]([CH2:21][CH3:22])[C:5]([C:6](NC2C=CC=C3C=2N=CC=C3)=[O:7])=[C:4]([CH2:23][CH3:24])[CH:3]=1.S(=O)(=O)(O)[OH:26]>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:23][CH3:24])[C:5]([C:6]([OH:7])=[O:26])=[C:19]([CH2:21][CH3:22])[CH:20]=1

Inputs

Step One
Name
4-bromo-2,6-diethyl-N-quinolin-8-yl-benzamide
Quantity
2.9 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)NC=2C=CC=C3C=CC=NC23)C(=C1)CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After completion, the reaction mixture is extracted with ether (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C(=C1)CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.28 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.